molecular formula C14H15N7OS3 B2534113 N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-{[1-(2-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide CAS No. 838894-38-5

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-{[1-(2-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide

Cat. No.: B2534113
CAS No.: 838894-38-5
M. Wt: 393.5
InChI Key: NQTAYANGTUPEGX-UHFFFAOYSA-N
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Description

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-{[1-(2-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide is a complex organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-{[1-(2-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide typically involves multiple steps, starting with the preparation of the thiadiazole and tetrazole rings. The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazide derivatives under acidic conditions. The tetrazole ring is usually formed by the reaction of an azide with a nitrile compound. The final step involves the coupling of the thiadiazole and tetrazole rings with an acetamide group under suitable reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-{[1-(2-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atoms in the thiadiazole and tetrazole rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The hydrogen atoms on the aromatic rings can be substituted with various functional groups such as halogens, alkyl, or alkoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atoms can lead to the formation of sulfoxides or sulfones, while reduction of nitro groups can yield amines.

Scientific Research Applications

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-{[1-(2-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a potential candidate for drug development.

    Medicine: Its unique structure could be explored for therapeutic applications, such as antimicrobial or anticancer agents.

    Industry: The compound can be used in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-{[1-(2-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide is unique due to the presence of both thiadiazole and tetrazole rings in its structure. This combination of functional groups may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[1-(2-methylphenyl)tetrazol-5-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N7OS3/c1-3-23-14-18-16-12(25-14)15-11(22)8-24-13-17-19-20-21(13)10-7-5-4-6-9(10)2/h4-7H,3,8H2,1-2H3,(H,15,16,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQTAYANGTUPEGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)CSC2=NN=NN2C3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N7OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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